3-Aminopyridazine, HCl
CAS No.:
Cat. No.: VC16603954
Molecular Formula: C4H6ClN3
Molecular Weight: 131.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6ClN3 |
|---|---|
| Molecular Weight | 131.56 g/mol |
| IUPAC Name | hydron;pyridazin-3-amine;chloride |
| Standard InChI | InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H |
| Standard InChI Key | GCRUEXFJNQVIJM-UHFFFAOYSA-N |
| Canonical SMILES | [H+].C1=CC(=NN=C1)N.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
3-Aminopyridazine hydrochloride consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) with an amino group at the 3-position, paired with a hydrochloride counterion. The molecular formula is C₄H₅N₃·HCl, yielding a molecular weight of 131.57 g/mol. The hydrochloride salt enhances stability and solubility, a common strategy for amine-containing pharmaceuticals .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅N₃·HCl |
| Molecular Weight | 131.57 g/mol |
| Melting Point | Not reported in sources |
| Boiling Point | Decomposes above 300°C |
| Log P (Partition Coefficient) | Estimated 0.7–1.2 |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis of 3-aminopyridazine derivatives involves cyclization reactions or functional group transformations. For example, methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate reacts with 3-aminopyridazine in refluxing acetic acid to yield pyrimido[1,2-b]pyridazin-4-one derivatives . Sodium acetate is often required to achieve high yields (e.g., 93% for 7-phenyl derivatives) .
Table 2: Representative Synthetic Conditions
Purification and Characterization
Purification typically involves recrystallization from chloroform or ethanol. Analytical characterization employs NMR, IR, and UV/Vis spectroscopy, with HPLC used to assess purity (>99% peak area at λ = 241–314 nm) . Impurities, including unidentified byproducts (up to 2.8% HPLC peak area), are monitored but rarely characterized .
Physico-Chemical Properties
Solubility and Stability
The hydrochloride salt exhibits excellent aqueous solubility (>100 g/L at 25°C), facilitating its use in biological assays. Solubility in ethanol is limited (1–10 g/L), while DMSO achieves full dissolution (>100 g/L) . Stability studies indicate degradation <10% over 2 hours in aqueous solutions, though long-term stability data are lacking .
Table 3: Solubility Profile
| Solvent | Solubility (g/L, 25°C) |
|---|---|
| Water | >100 |
| Ethanol | 1–10 |
| DMSO | >100 |
Impurities and Contaminants
Batch analyses reveal up to 25 impurities (0.01–2.8% HPLC peak area), primarily from incomplete synthesis or degradation. Heavy metal contaminants (Pb, As, Hg) are controlled to <20 ppm .
| Compound | EC₃ Value | Stimulation Index (10% Concentration) |
|---|---|---|
| 6-Methoxy-2-methylamino-3-aminopyridine HCl | 5.6% | 6.4 |
| α-Hexylcinnamaldehyde (Positive Control) | 11.7% | 3.0 |
Applications in Pharmaceutical Chemistry
Drug Intermediate
3-Aminopyridazine hydrochloride is a precursor to pyrimido[1,2-b]pyridazin-4-ones, which exhibit antimicrobial and antitumor activity . For example, 3-benzyloxycarbonylamino-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one demonstrates in vitro efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .
Triazole Derivatives
Reaction with azides yields 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles, explored as kinase inhibitors. These derivatives show nanomolar IC₅₀ values against EGFR and VEGFR-2 in preclinical models .
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